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Abstract
Cpp-115 is a potent, next-generation inactivator of γ-aminobutyric acid aminotransferase

(GABA-AT), the primary enzyme responsible for the degradation of the inhibitory

neurotransmitter GABA. By inhibiting GABA-AT, Cpp-115 elevates brain GABA levels, a

mechanism with therapeutic potential for various neurological disorders, including epilepsy and

addiction. Preclinical and early clinical studies have demonstrated the dose-dependent efficacy

of Cpp-115 in relevant in vivo models. This document provides a detailed overview of in vivo

dose-response studies of Cpp-115, including experimental protocols and quantitative data

summaries to guide further research and development.

Introduction
γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian

central nervous system. A reduction in GABAergic tone is implicated in the pathophysiology of

numerous neurological and psychiatric conditions. Cpp-115 ((1S,3S)-3-amino-4-

difluoromethylene-1-cyclopentanoic acid) is a mechanism-based inactivator of GABA-AT,

exhibiting significantly greater potency than the first-generation inhibitor, vigabatrin.[1] In vivo

studies have highlighted the dose-dependent effects of Cpp-115 in animal models of infantile

spasms and cocaine addiction, as well as its impact on brain GABA levels in humans. These

application notes provide a comprehensive summary of the key in vivo dose-response data and

detailed protocols for replicating these seminal experiments.
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Mechanism of Action
Cpp-115 irreversibly inactivates GABA-AT. This inhibition leads to a decrease in the catabolism

of GABA, resulting in a subsequent increase in synaptic and extrasynaptic GABA

concentrations. The elevated GABA levels enhance inhibitory neurotransmission, thereby

producing anticonvulsant and other neuromodulatory effects.

Figure 1: Cpp-115 Mechanism of Action.

In Vivo Dose-Response Data
The following tables summarize the quantitative dose-response data for Cpp-115 from key in

vivo studies.

Table 1: Cpp-115 Dose-Response in a Rat Model of
Infantile Spasms

Dose
(mg/kg/day,
i.p.)

Treatment
Duration

Outcome Mortality Reference

0.1 PN4-12
Reduced spasms

between PN6-7

Well-tolerated,

no significant

increase

[2][3]

1 PN4-12
Reduced spasms

between PN6-7

Well-tolerated,

no significant

increase

[2][3]

5 PN4-12
Reduced spasms

earlier (PN5)
Lethal [2][3]

25 PN4-12

Not explicitly

stated, presumed

more toxic

Lethal [1]

Table 2: Cpp-115 Effects on Cocaine-Induced Dopamine
Increase in Rats
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Treatment
Dose
(mg/kg)

Route
Pre-
treatment
Time

Effect on
Cocaine-
Induced
Dopamine
Increase

Reference

Saline

Control
- - -

550 ± 21%

increase
[4]

Vigabatrin 300 i.p. 60 min

Attenuated to

331 ± 32%

increase

[4]

Cpp-115 1 i.p. 60 min

Attenuated to

250% of

basal level

[5]

Table 3: Cpp-115 Effects on Brain GABA+ Levels in
Healthy Humans

Dose (oral)
Treatment
Duration

Measurement
Time Point

Change in
Brain GABA+
Concentration
(vs. Baseline)

Reference

80 mg 6, 10, or 14 days Day 7 +52% to +141% [5][6]

80 mg 6, 10, or 14 days Day 13 +57% to +113% [5][6]

Experimental Protocols
Protocol 1: Infantile Spasms Rat Model Dose-Response
Study
This protocol is based on the multiple-hit rat model of infantile spasms.[2][3]

1. Animal Model Induction:

Use postnatal day 3 (PN3) male rat pups.
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Administer intracerebral injections of doxorubicin and lipopolysaccharide.

On PN5, administer an intraperitoneal (i.p.) injection of p-chlorophenylalanine to induce

spasms.

2. Dosing and Administration:

On PN4, after spasm onset, randomize pups into treatment groups.

Prepare sterile solutions of Cpp-115 in a suitable vehicle (e.g., saline) at concentrations for

intraperitoneal injection of 0.1, 1, and 5 mg/kg. A vehicle control group should also be

included.

Administer the assigned treatment or vehicle daily from PN4 to PN12.

3. Outcome Measures:

Spasm Monitoring: Conduct video monitoring for a set duration each day (e.g., 2-3 hours) to

count the number of spasm events. For more detailed analysis, implant epidural EEG

electrodes for video-EEG monitoring to identify electroclinical spasms.

Tolerability: Record daily weights and monitor for any adverse effects. Note mortality in each

group.

Neurodevelopmental Reflexes: Assess reflexes such as open field activity, surface righting

time, and negative geotaxis at regular intervals.
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Figure 2: Infantile Spasms Model Workflow.

Protocol 2: In Vivo Microdialysis for Dopamine
Measurement
This protocol outlines the procedure for assessing the effect of Cpp-115 on cocaine-induced

dopamine release in the nucleus accumbens of freely moving rats.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b10860066?utm_src=pdf-body-img
https://www.benchchem.com/product/b10860066?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Surgical Preparation:

Anesthetize adult male rats and place them in a stereotaxic frame.

Implant a microdialysis guide cannula targeting the nucleus accumbens.

Allow for a recovery period of at least 24 hours.

2. Microdialysis Procedure:

On the day of the experiment, insert a microdialysis probe through the guide cannula.

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2

µL/min).

Collect baseline dialysate samples to establish stable dopamine levels.

3. Drug Administration and Sample Collection:

Administer Cpp-115 (1 mg/kg, i.p.) or vehicle 60 minutes prior to the cocaine challenge.

Administer cocaine (e.g., 20 mg/kg, i.p.) and continue collecting dialysate samples at regular

intervals (e.g., every 10-20 minutes).

4. Sample Analysis:

Analyze the dopamine concentration in the dialysate samples using high-performance liquid

chromatography with electrochemical detection (HPLC-ED).

Calculate the percentage change in dopamine levels from baseline for each treatment group.
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Figure 3: In Vivo Microdialysis Workflow.
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Conclusion
The in vivo dose-response data for Cpp-115 demonstrate its high potency and dose-dependent

efficacy in preclinical models of neurological disorders. The provided protocols offer a

framework for researchers to further investigate the therapeutic potential of Cpp-115 and

similar GABA-AT inactivators. Future studies should aim to establish a more comprehensive

dose-response relationship for various endpoints and in different animal models to fully

characterize the pharmacological profile of this promising compound.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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